
5,7-二甲基-4-硝基-1H-吲哚
描述
5,7-Dimethyl-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound 5,7-dimethyl-4-nitro-1H-indole is characterized by the presence of two methyl groups at positions 5 and 7 and a nitro group at position 4 on the indole ring.
作用机制
Indole Derivatives and Their Biological Potential
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Target of Action
Indole scaffold has been found in many of the important synthetic drug molecules which bind with high affinity to multiple receptors . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets and modes of action . .
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific targets and modes of action . .
生化分析
Biochemical Properties
5,7-Dimethyl-4-nitro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5,7-dimethyl-4-nitro-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity . Additionally, 5,7-dimethyl-4-nitro-1H-indole can interact with DNA and RNA, affecting gene expression and cellular metabolism .
Cellular Effects
5,7-Dimethyl-4-nitro-1H-indole exerts significant effects on various cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, 5,7-dimethyl-4-nitro-1H-indole can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Moreover, the compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation . In microbial cells, 5,7-dimethyl-4-nitro-1H-indole disrupts membrane integrity and inhibits essential metabolic processes, resulting in cell death .
Molecular Mechanism
The molecular mechanism of action of 5,7-dimethyl-4-nitro-1H-indole involves several key interactions at the molecular level. The compound can bind to specific enzymes and proteins, inhibiting their activity or altering their function . For example, 5,7-dimethyl-4-nitro-1H-indole has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to DNA damage and cell death. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-dimethyl-4-nitro-1H-indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 5,7-dimethyl-4-nitro-1H-indole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 5,7-dimethyl-4-nitro-1H-indole has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In microbial cells, prolonged exposure to the compound can lead to the development of resistance mechanisms .
Dosage Effects in Animal Models
The effects of 5,7-dimethyl-4-nitro-1H-indole vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, 5,7-dimethyl-4-nitro-1H-indole can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this threshold can lead to adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
5,7-Dimethyl-4-nitro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo reduction and oxidation reactions, leading to the formation of reactive intermediates that can interact with cellular components . These metabolic reactions can influence the compound’s activity and toxicity. For example, the reduction of the nitro group to an amino group can enhance the compound’s ability to form covalent bonds with proteins and enzymes . Additionally, 5,7-dimethyl-4-nitro-1H-indole can affect metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 5,7-dimethyl-4-nitro-1H-indole within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 5,7-dimethyl-4-nitro-1H-indole can accumulate in specific cellular compartments, influencing its localization and activity . For instance, the compound has been shown to localize in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, 5,7-dimethyl-4-nitro-1H-indole can be distributed to various tissues, affecting its overall pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 5,7-dimethyl-4-nitro-1H-indole plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 5,7-dimethyl-4-nitro-1H-indole can be targeted to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . Additionally, the compound can localize in the endoplasmic reticulum, affecting protein folding and secretion . These subcellular localizations are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-4-nitro-1H-indole typically involves the nitration of 5,7-dimethylindole. One common method is the reaction of 5,7-dimethylindole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the 4-nitro derivative.
Industrial Production Methods
Industrial production of 5,7-dimethyl-4-nitro-1H-indole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 5,7-dimethyl-4-nitro-1H-indole .
化学反应分析
Types of Reactions
5,7-Dimethyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5,7-Dimethyl-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Oxidation: 5,7-Dimethyl-4-nitroindole-2-carboxylic acid or 5,7-dimethyl-4-nitroindole-2-aldehyde.
相似化合物的比较
Similar Compounds
5-Nitroindole: Lacks the methyl groups at positions 5 and 7, making it less hydrophobic and potentially less active in certain biological assays.
7-Methyl-4-nitroindole: Contains only one methyl group, which may affect its reactivity and biological activity compared to 5,7-dimethyl-4-nitro-1H-indole.
4-Nitroindole: Lacks both methyl groups, which can significantly alter its chemical properties and biological interactions.
Uniqueness
5,7-Dimethyl-4-nitro-1H-indole is unique due to the presence of both methyl groups and the nitro group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its lipophilicity, making it more likely to interact with hydrophobic pockets in biological targets .
属性
IUPAC Name |
5,7-dimethyl-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-7(2)10(12(13)14)8-3-4-11-9(6)8/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTODENNQRUCIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694652 | |
| Record name | 5,7-Dimethyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-35-2 | |
| Record name | 5,7-Dimethyl-4-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)
![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)
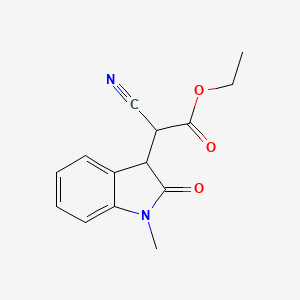
![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)
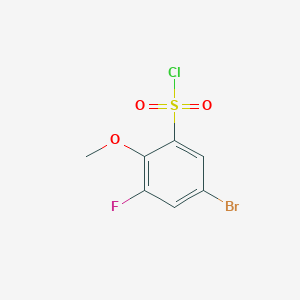
![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)
![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)
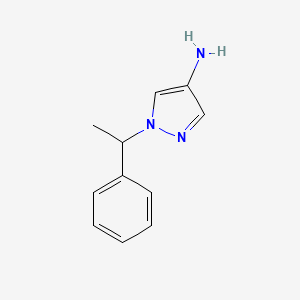
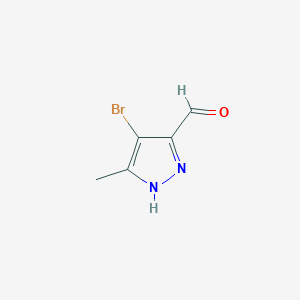
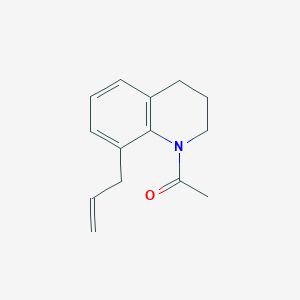

![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)

